molecular formula C16H13Cl2N5O B449232 4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B449232
M. Wt: 362.2g/mol
InChI Key: BYPODRHKCNBZCI-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which combines a quinoline moiety with a pyrazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-chloro-8-methyl-3-quinolinecarbaldehyde with 1-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrazole ring may also contribute to the compound’s biological activity by interacting with various cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2g/mol

IUPAC Name

4-chloro-N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H13Cl2N5O/c1-9-4-3-5-10-6-11(15(18)21-13(9)10)7-19-22-16(24)14-12(17)8-20-23(14)2/h3-8H,1-2H3,(H,22,24)/b19-7+

InChI Key

BYPODRHKCNBZCI-FBCYGCLPSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=C(C=NN3C)Cl

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=C(C=NN3C)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

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